molecular formula C8H10N4 B2774437 7-Azido-5,6,7,8-tetrahydroindolizine CAS No. 2219408-28-1

7-Azido-5,6,7,8-tetrahydroindolizine

Katalognummer: B2774437
CAS-Nummer: 2219408-28-1
Molekulargewicht: 162.196
InChI-Schlüssel: FJNAQKOHFFKMFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that features an azido group attached to a tetrahydroindolizine scaffold

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azido-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then subjected to formylation at the C-3 position, followed by reduction to yield the desired compound . The reaction conditions often include the use of formylating agents and reducing agents under controlled temperatures and pressures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Azido-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism by which 7-Azido-5,6,7,8-tetrahydroindolizine exerts its effects is primarily through its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The tetrahydroindolizine scaffold can interact with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Azido-5,6,7,8-tetrahydroindolizine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications.

Biologische Aktivität

7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound notable for its azido group, which imparts unique chemical properties and potential biological activities. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.

The compound is synthesized through cyclization processes involving precursors like 4-(1H-pyrrol-1-yl)butanoic acid. The synthetic routes often include formylation and reduction steps to achieve the desired azido derivative. The azido group allows for bioorthogonal reactions, making it a valuable tool in biological studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Compound DerivativeMIC (µg/mL)Bacterial Strain
Derivative A15E. coli
Derivative B10S. aureus
Derivative C20P. aeruginosa

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have reported that the compound induces apoptosis and inhibits cell proliferation through several pathways:

  • Mechanism of Action : The azido group can participate in nucleophilic substitution reactions with cellular targets, leading to the modification of proteins involved in cell cycle regulation.
  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
HeLa3.8Cell cycle arrest
A5494.5Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indolizine derivatives, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assessment : Research conducted by Albaladejo et al. highlighted the efficacy of azido derivatives in inducing apoptosis in cancer cells through activation of caspase pathways . The study provided compelling evidence that these compounds could serve as leads for new anticancer agents.

The biological activity of this compound primarily involves:

  • Bioorthogonal Chemistry : The azido group allows for selective labeling and tracking within biological systems.
  • Enzyme Interaction : The tetrahydroindolizine scaffold interacts with various enzymes and receptors, potentially modulating their functions.

Eigenschaften

IUPAC Name

7-azido-5,6,7,8-tetrahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNAQKOHFFKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.